N-Cyclopropyl-2-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide
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Overview
Description
N-Cyclopropyl-2-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide is a complex organic compound featuring a cyclopropyl group, a quinoline derivative, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines .
Scientific Research Applications
N-Cyclopropyl-2-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and benzamide analogs. Examples are:
- N-Cyclopropyl-2-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide analogs with different substituents on the quinoline ring.
- Benzamide derivatives with varying alkyl or aryl groups .
Uniqueness
This compound is unique due to its specific combination of a cyclopropyl group, a quinoline derivative, and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
606095-14-1 |
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Molecular Formula |
C22H22N2O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C22H22N2O2/c1-14-7-10-20-16(11-14)12-17(21(25)23-20)13-24(18-8-9-18)22(26)19-6-4-3-5-15(19)2/h3-7,10-12,18H,8-9,13H2,1-2H3,(H,23,25) |
InChI Key |
YPISYNNVZIYECP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CC3)C(=O)C4=CC=CC=C4C |
Origin of Product |
United States |
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